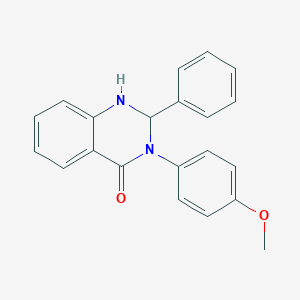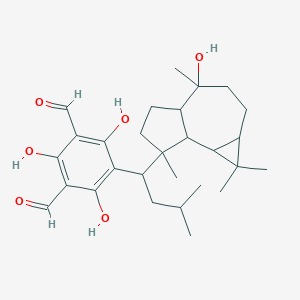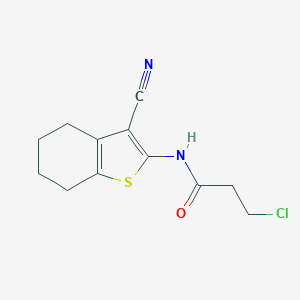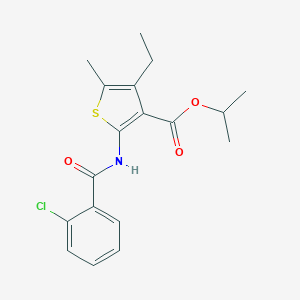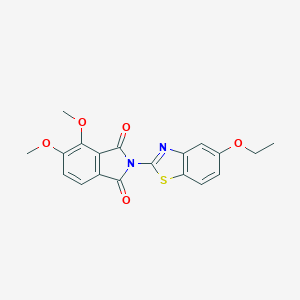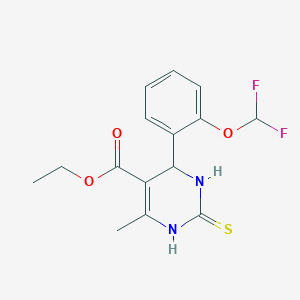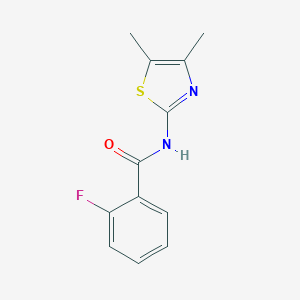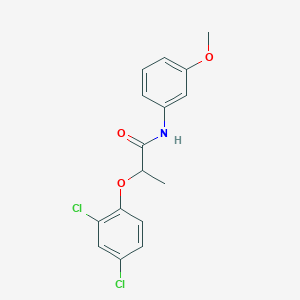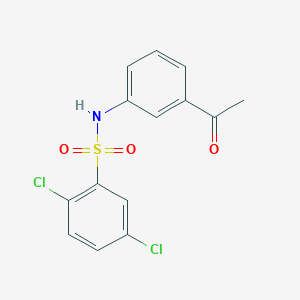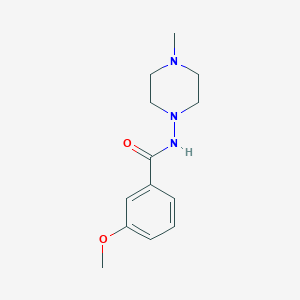
3-methoxy-N-(4-methylpiperazin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, commonly known as MMMP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MMMP belongs to the class of benzamide derivatives and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling, and its inhibition has been shown to improve insulin sensitivity, making MMMP a promising candidate for the treatment of type 2 diabetes and related metabolic disorders.
作用机制
MMMP exerts its therapeutic effects by inhibiting the activity of 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which is a negative regulator of insulin signaling. 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide dephosphorylates the insulin receptor and other key signaling molecules, leading to decreased insulin sensitivity and glucose uptake. By inhibiting 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, MMMP enhances insulin signaling, leading to improved glucose uptake and utilization by peripheral tissues.
生化和生理效应
MMMP has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, MMMP has been shown to reduce body weight and adiposity in obese mice, suggesting that it may have additional metabolic benefits beyond its effects on glucose homeostasis.
实验室实验的优点和局限性
One of the advantages of MMMP as a research tool is its specificity for 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which allows for the selective inhibition of this enzyme without affecting other phosphatases. However, one of the limitations of MMMP is its relatively low potency compared to other 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide inhibitors, which may require higher concentrations for effective inhibition.
未来方向
There are several potential future directions for research on MMMP and related compounds. One area of interest is the optimization of MMMP's potency and selectivity for 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, which may improve its therapeutic potential. Another area of interest is the investigation of MMMP's effects on other metabolic pathways, such as lipid metabolism and inflammation. Finally, the development of MMMP analogs with improved pharmacokinetic properties and oral bioavailability may facilitate its translation into clinical use.
合成方法
The synthesis of MMMP involves several steps, starting with the reaction of 3-methoxyaniline with 4-methylpiperazine to form 3-methoxy-N-(4-methylpiperazin-1-yl)aniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form MMMP. The synthesis of MMMP has been optimized to improve its yield and purity, making it suitable for large-scale production.
科学研究应用
MMMP has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes and related metabolic disorders. In vitro studies have shown that MMMP is a potent inhibitor of 3-methoxy-N-(4-methylpiperazin-1-yl)benzamide, leading to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models have also demonstrated the beneficial effects of MMMP on glucose homeostasis and insulin sensitivity.
属性
CAS 编号 |
353786-95-5 |
|---|---|
产品名称 |
3-methoxy-N-(4-methylpiperazin-1-yl)benzamide |
分子式 |
C13H19N3O2 |
分子量 |
249.31 g/mol |
IUPAC 名称 |
3-methoxy-N-(4-methylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C13H19N3O2/c1-15-6-8-16(9-7-15)14-13(17)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,14,17) |
InChI 键 |
QYEDGIZATYLOHT-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=CC=C2)OC |
规范 SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
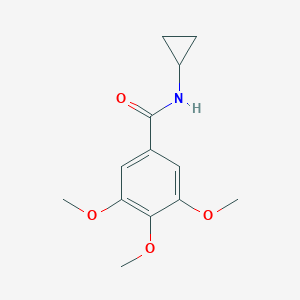
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
